molecular formula C12H15NO3 B1298748 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid CAS No. 76475-63-3

4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1298748
CAS No.: 76475-63-3
M. Wt: 221.25 g/mol
InChI Key: HQTDVYMOUQKBBR-UHFFFAOYSA-N
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Description

4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a 2,4-dimethylanilino group attached to a 4-oxobutanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2,4-dimethylaniline with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Step 1: Formation of the Intermediate

      Reactants: 2,4-dimethylaniline and succinic anhydride

      Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

      Product: N-(2,4-dimethylphenyl)succinamic acid

  • Step 2: Cyclization

      Reactants: N-(2,4-dimethylphenyl)succinamic acid

      Conditions: The intermediate is then cyclized by heating to form 4-(2,4-dimethylanilino)-4-oxobutanoic acid.

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: A primary arylamine used in the production of dyes and pesticides.

    N,N-Dimethylaniline: A tertiary amine used as a precursor to dyes and other organic compounds.

    2,4-Dimethylanilinoacetic acid: A related compound with similar structural features.

Uniqueness

4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dimethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDVYMOUQKBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352636
Record name 4-(2,4-Dimethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76475-63-3
Record name 4-(2,4-Dimethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DIMETHYLSUCCINANILIC ACID
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